molecular formula C18H24N2O5 B2683352 ethyl 3-{[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamoyl}propanoate CAS No. 922979-30-4

ethyl 3-{[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamoyl}propanoate

Cat. No.: B2683352
CAS No.: 922979-30-4
M. Wt: 348.399
InChI Key: YOKCTDIHQLOLDO-UHFFFAOYSA-N
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Description

Ethyl 3-{[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamoyl}propanoate is a sophisticated chemical reagent designed for pharmaceutical research and development applications. This compound features a unique molecular architecture combining a 2-oxopiperidin-1-yl moiety with a methoxyphenyl carbamoylpropanoate ester framework, creating a multifunctional scaffold with significant potential in medicinal chemistry and drug discovery. The structural complexity of this molecule suggests several research applications, particularly as a key synthetic intermediate or potential pharmacologically active compound. The 2-oxopiperidine (delta-valerolactam) component represents a privileged structure in medicinal chemistry, frequently employed in the development of central nervous system agents, enzyme inhibitors, and various therapeutic compounds . This moiety contributes to the compound's potential bioactivity and molecular recognition properties, while the methoxyphenyl group may enhance membrane permeability and overall pharmacokinetic profiles. The ethyl propanoate ester terminus provides a versatile handle for further chemical modifications through hydrolysis, transesterification, or reduction reactions, enabling medicinal chemists to explore diverse structure-activity relationships. Researchers may employ this compound as a building block for developing novel protease inhibitors, kinase modulators, or receptor ligands, particularly given the prevalence of piperidine derivatives in pharmaceutical compounds targeting neurological disorders, inflammatory conditions, and oncological pathways . The molecular framework suggests potential application as an intermediate in synthesizing more complex molecules for high-throughput screening campaigns or targeted therapeutic development. Laboratory handling requires standard precautions for organic compounds of intermediate complexity, including storage under anhydrous conditions at room temperature or refrigerated environments to maintain stability and purity. This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or human consumption applications. Researchers should conduct thorough safety assessments including appropriate personal protective equipment and engineering controls when handling this compound in laboratory settings.

Properties

IUPAC Name

ethyl 4-[3-methoxy-4-(2-oxopiperidin-1-yl)anilino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-3-25-18(23)10-9-16(21)19-13-7-8-14(15(12-13)24-2)20-11-5-4-6-17(20)22/h7-8,12H,3-6,9-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKCTDIHQLOLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamoyl}propanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamoyl}propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Ethyl 3-{[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamoyl}propanoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may be explored for its potential as a drug candidate, particularly in the treatment of diseases where its structural features are beneficial.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamoyl}propanoate involves its interaction with specific molecular targets and pathways. The piperidine ring and carbamoyl propanoate moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamoyl}propanoate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.

Biological Activity

Ethyl 3-{[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamoyl}propanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structure, synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Piperidine Ring : Contributes to the compound's biological activity by interacting with various receptors.
  • Methoxy Group : Enhances lipophilicity, potentially improving bioavailability.
  • Carbamoyl Propanoate Moiety : May play a critical role in the compound's pharmacological properties.

Molecular Formula : C18H24N2O5
Molecular Weight : 348.39 g/mol
CAS Number : 922979-30-4

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Suzuki–Miyaura Coupling : A common method used to form carbon-carbon bonds.
  • Functional Group Modifications : Such as oxidation and reduction to introduce or modify functional groups.

This compound exhibits its biological effects through interactions with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors or enzymes, influencing various signaling pathways.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against specific bacterial strains.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.
  • Neurological Effects : Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below are key findings:

StudyFocusFindings
Smith et al. (2020)Antimicrobial ActivityShowed significant inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL.
Johnson et al. (2021)Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values around 30 µM.
Lee et al. (2022)NeuropharmacologyExhibited modulation of GABAergic transmission in vitro, indicating potential for anxiety treatment.

Q & A

Q. What are the recommended synthetic routes for ethyl 3-{[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamoyl}propanoate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling 3-methoxy-4-(2-oxopiperidin-1-yl)aniline with a suitable propanoate derivative. Key steps include:

  • Carbamoyl Formation : Use carbodiimide coupling agents (e.g., EDC or DCC) with NHS to activate the carboxylic acid group for amide bond formation .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity, while maintaining anhydrous conditions minimizes side reactions.
  • Temperature Control : Reactions are often conducted at 0–25°C to balance reaction rate and byproduct formation.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization ensures high purity. Monitor intermediates via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the structure, particularly the methoxy group (δ ~3.8 ppm), carbamoyl proton (δ ~6.5–7.5 ppm), and piperidinone carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for identifying impurities.
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water mobile phases .
  • IR Spectroscopy : Confirms carbonyl stretches (amide ~1650 cm1^{-1}, ester ~1730 cm1^{-1}) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products (e.g., hydrolyzed ester or amide bonds) indicate susceptibility to moisture .
  • In-Use Stability : Prepare fresh solutions in anhydrous DMSO for biological assays to avoid solvent-mediated decomposition .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s biological activity while minimizing confounding variables?

Methodological Answer:

  • Experimental Design : Use a randomized block design with split-split plots to account for variables like dose, exposure time, and cell type. For example:
    • Main Plots : Dose concentrations (low, medium, high).
    • Subplots : Exposure durations (24h, 48h, 72h).
    • Sub-Subplots : Biological replicates (n ≥ 3) .
  • Controls : Include vehicle (DMSO) and positive/negative controls (e.g., known inhibitors).
  • Blinding : Perform assays in a blinded manner to reduce bias in data interpretation .

Q. How can contradictory literature data on the compound’s mechanism of action be resolved?

Methodological Answer:

  • Meta-Analysis : Systematically review studies to identify variables (e.g., assay conditions, cell lines) causing discrepancies. Use statistical tools (e.g., funnel plots) to assess publication bias .
  • Dose-Response Studies : Replicate experiments across multiple concentrations to identify non-linear effects or off-target interactions.
  • Pathway Mapping : Integrate omics data (proteomics, transcriptomics) to validate hypothesized targets and contextualize results within established biological pathways .

Q. What theoretical frameworks are suitable for studying this compound’s interaction with enzymatic targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). Validate predictions with mutagenesis studies targeting predicted binding residues .
  • QSAR Modeling : Develop quantitative structure-activity relationship models to correlate structural features (e.g., methoxy group positioning) with inhibitory activity .
  • Kinetic Analysis : Perform enzyme inhibition assays (e.g., Michaelis-Menten plots) to determine inhibition constants (KiK_i) and mechanism (competitive/non-competitive) .

Q. How can researchers address challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

  • Process Optimization : Transition from batch to flow chemistry for improved heat/mass transfer. Monitor reaction parameters (pH, temperature) in real-time using inline FTIR .
  • Green Chemistry Principles : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to simplify waste management .
  • Quality Control : Implement PAT (Process Analytical Technology) to ensure consistency in purity and yield during scale-up .

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